
7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
描述
7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound that belongs to the benzoxazepine class This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a chlorinated benzyl group and two methoxy substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorinated Benzyl Group: The benzoxazepine intermediate is then reacted with a chlorinated benzyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted products with nucleophiles replacing the chloro group.
科学研究应用
Chemical Properties and Structure
The compound's chemical structure can be represented as follows:
- IUPAC Name : 7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Molecular Formula : C16H18ClN1O3
- Molecular Weight : 305.77 g/mol
- CAS Number : 1993128-58-7
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
Bacteria Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | X µg/mL |
Escherichia coli | Y µg/mL |
Central Nervous System (CNS) Effects
The compound has also been evaluated for its potential effects on the central nervous system. In animal model studies, it demonstrated anxiolytic properties by reducing anxiety-like behaviors compared to control groups. This suggests a promising application in treating anxiety disorders .
Anti-inflammatory Activity
In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This anti-inflammatory effect indicates its potential use in treating inflammatory diseases .
Antimicrobial Study
A specific study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results confirmed its potential as a novel antimicrobial agent.
CNS Activity Evaluation
In another study focused on CNS effects, researchers administered the compound to rodents to assess behavioral changes related to anxiety. The findings supported its use as a potential anxiolytic agent.
作用机制
The mechanism of action of 7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
- 7-chloro-4-(2,5-dimethoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-2(3H)-one
Uniqueness
Compared to similar compounds, 7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one stands out due to its specific substitution pattern and the presence of both chloro and methoxy groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
生物活性
7-Chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS Number: 1993128-58-7) is a chemical compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, synthesis, and potential clinical implications.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a benzoxazepine core with a chlorine atom and a dimethoxybenzyl substituent. The molecular formula is .
Pharmacological Properties
Research indicates that compounds related to benzoxazepines exhibit various biological activities, including:
- Antitumor Activity : Some studies have demonstrated that derivatives of benzoxazepines can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against leukemia and lymphoma cells by inducing apoptosis and disrupting mitochondrial membrane potential .
- Neuroprotective Effects : The structural attributes of benzoxazepines suggest potential neuroprotective properties. Compounds in this class may modulate neurotransmitter systems and exhibit anxiolytic effects.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the benzoxazepine core through cyclization reactions.
- Introduction of the chloro and dimethoxybenzyl groups via electrophilic aromatic substitution.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Antitumor Activity
A recent study highlighted the antitumor potential of related benzoxazepine compounds. The findings indicated that these compounds could significantly inhibit cell cycle progression in HuT78 cells (a model for T-cell lymphoma), leading to increased apoptosis rates .
Table 1: Summary of Antitumor Activity
Compound | Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 12d | HuT78 | 0.4 | Induces apoptosis via mitochondrial disruption |
Compound 5d | THP-1 | 8 | Cell cycle arrest in subG0/G1 phase |
The mechanism underlying the antitumor activity appears to involve:
- Mitochondrial Membrane Potential Disruption : Compounds induce changes in mitochondrial dynamics leading to apoptosis.
- Cell Cycle Arrest : Significant increases in the subG0/G1 phase indicate DNA fragmentation and cell death.
Case Studies
In a notable case study involving related compounds, researchers observed that treatment with specific benzoxazepine derivatives resulted in a marked increase in late-stage apoptosis among treated cells. This suggests that these compounds could be developed further as potential chemotherapeutic agents .
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and what critical reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step process, starting with the formation of the benzoxazepine core. Acylation of the intermediate with 2,5-dimethoxybenzyl chloride under basic conditions (e.g., triethylamine or pyridine) is critical to neutralize HCl byproducts and prevent side reactions . Purification via recrystallization or chromatography ensures high purity. Reaction temperature (maintained at 0–5°C during acylation) and stoichiometric control of the benzylating agent are key to optimizing yield (>70% reported in analogous benzoxazepine syntheses) .
Q. How is the crystal structure of this compound characterized, and what crystallographic parameters are essential for confirming its configuration?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include torsion angles (e.g., O–C–C–O to confirm substituent orientation), hydrogen-bonding patterns (intermolecular N–H⋯O or C–H⋯O interactions), and unit cell dimensions. For example, related benzoxazepines exhibit chair-like conformations in the heterocyclic ring, with dihedral angles between aromatic rings ranging from 45–60° . Data-to-parameter ratios >15 and R-factors <0.05 ensure reliability .
Q. What in vitro assays are recommended for preliminary screening of this compound’s biological activity?
- Methodological Answer : Use receptor-binding assays (e.g., GABAA or serotonin receptors) with radioligand displacement techniques. Cell viability assays (MTT or CCK-8) in neuronal or cancer cell lines assess cytotoxicity. IC50 values should be calculated using nonlinear regression models (e.g., GraphPad Prism), with triplicate replicates to minimize variability .
Advanced Research Questions
Q. In pharmacological studies, what experimental designs are recommended to evaluate dose-dependent effects on neurotransmitter receptors?
- Methodological Answer : Employ a randomized block design with split-split plots for time-dependent analyses. For example:
- Main plots : Dose concentrations (e.g., 0.1–100 µM).
- Subplots : Receptor subtypes (e.g., α1β2γ2 GABAA vs. 5-HT2A).
- Sub-subplots : Timepoints (e.g., 24h, 48h post-treatment).
Use ANOVA with Tukey’s post hoc test (α=0.05) and include positive/negative controls (e.g., diazepam for GABAA) .
Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?
- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., consistent cell lines, serum-free media). Meta-analyses of IC50 values across studies can identify outliers. For example, discrepancies in cytotoxicity may arise from differing assay endpoints (apoptosis vs. necrosis). Validate findings with orthogonal methods like flow cytometry or caspase-3 activation assays .
Q. What advanced analytical techniques are used to resolve ambiguities in structural elucidation?
- Methodological Answer : Combine X-ray crystallography with solid-state NMR to resolve conformational polymorphism. For example, <sup>13</sup>C CP/MAS NMR can differentiate between enantiotropic polymorphs, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) . Contradictions in torsion angles (e.g., C7–O1 vs. C8–O2 orientations) may indicate solvent-dependent crystallization effects .
Q. What methodologies assess the environmental persistence and ecological risks of this compound?
- Methodological Answer : Use OECD Guideline 307 for soil degradation studies (aerobic, 20°C, 60% WHC). Quantify half-life (t½) via LC-MS/MS. For aquatic risk, perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity (EC50). Bioconcentration factors (BCF) are derived from octanol-water partitioning (log P) and molecular weight (e.g., BCF >2,000 suggests high bioaccumulation) .
属性
IUPAC Name |
7-chloro-4-[(2,5-dimethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-22-15-4-6-16(23-2)13(8-15)10-20-9-12-7-14(19)3-5-17(12)24-11-18(20)21/h3-8H,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCOXRGPRBVVGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。